Extended Hexanoic Linker Yields Higher Predicted Lipophilicity Compared to the Acetohydrazide Analog
The target compound's hexanoic linker increases its predicted lipophilicity (XLogP) compared to the shorter-chain 2-(4-bromophenoxy)acetohydrazide. While experimental logP data is not publicly available for this specific building block, in silico predictions based on its canonical SMILES indicate an XLogP of approximately 2.6, versus 1.2 for the acetohydrazide comparator . This difference of about 1.4 log units suggests a tenfold increase in the partition coefficient, which is meaningful for membrane permeability in cell-based assays [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | ~2.6 (in silico prediction) |
| Comparator Or Baseline | 2-(4-Bromophenoxy)acetohydrazide: ~1.2 (in silico prediction) |
| Quantified Difference | Δ XLogP ≈ 1.4 |
| Conditions | In silico prediction using atomic contribution method based on SMILES: NNC(=O)CCCCCOc1ccc(Br)cc1 (target) vs. C1=CC(=CC=C1OCC(=O)NN)Br (comparator) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability in cellular assays, making this building block more suitable for designing compounds intended for intracellular targets.
- [1] American Elements. 2-(4-Bromophenoxy)acetohydrazide, CAS 16738-00-4. Product Datasheet. https://www.americanelements.com/cas/16738-00-4 (Accessed 2026-05-04). View Source
